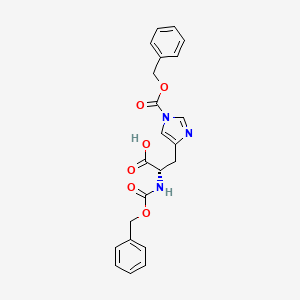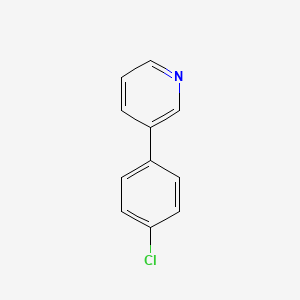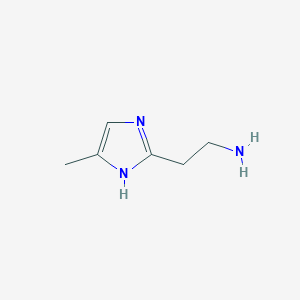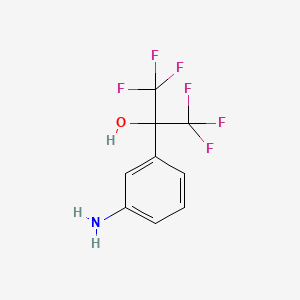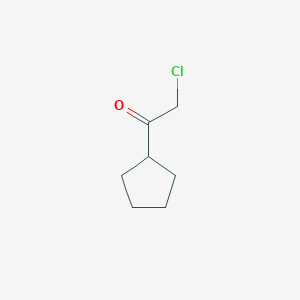
2-Cloro-1-ciclopentil-etanona
Descripción general
Descripción
2-Chloro-1-cyclopentylethanone is an organic compound with the molecular formula C7H11ClO . It has an average mass of 146.615 Da and a mono-isotopic mass of 146.049850 Da .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-cyclopentylethanone is 1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 . This indicates that the molecule consists of a cyclopentyl group (C5H9) attached to a chloro-ethanone group (ClC2H2O).Aplicaciones Científicas De Investigación
Química medicinal: Síntesis de agentes anticancerígenos
La 2-Cloro-1-ciclopentil-etanona se utiliza en la síntesis de compuestos heterocíclicos que presentan actividades anticancerígenas. Por ejemplo, puede participar en la creación de derivados de la cromenoquinolina, que se han probado por su eficacia contra líneas celulares de melanoma . Estos compuestos son significativos debido a su potencial para inhibir el crecimiento de las células cancerosas, lo que los convierte en valiosos en el desarrollo de nuevos fármacos quimioterapéuticos.
Síntesis orgánica: Intermedio para moléculas complejas
En química orgánica, la this compound sirve como un intermedio versátil para la síntesis de moléculas orgánicas complejas. Puede sufrir diversas reacciones químicas, incluidas reacciones de sustitución nucleófila y adición, para producir una amplia gama de productos con diferentes grupos funcionales . Esto la convierte en un valioso bloque de construcción en la construcción de compuestos orgánicos más complejos.
Investigación farmacéutica: Tratamientos para trastornos neurológicos
El compuesto ha encontrado aplicaciones en la investigación farmacéutica, particularmente en el desarrollo de fármacos para trastornos neurológicos como la enfermedad de Alzheimer. Su papel en la síntesis de terapéuticos de moléculas pequeñas que pueden cruzar la barrera hematoencefálica la convierte en una sustancia importante en la neurofarmacología.
Bioquímica: Estudios de inhibición enzimática
En bioquímica, la this compound se puede utilizar para estudiar la inhibición enzimática. Su estructura le permite unirse a los sitios activos de ciertas enzimas, inhibiendo así su acción. Esta aplicación es crucial para comprender los mecanismos enzimáticos y para el desarrollo de inhibidores enzimáticos como agentes terapéuticos .
Investigación ambiental: Estudios de degradación
El perfil de estabilidad y reactividad de este compuesto lo hace adecuado para estudios de degradación ambiental. Los investigadores pueden utilizarlo para comprender la descomposición de los derivados de la ciclopentanona en diversas condiciones ambientales, lo que es importante para evaluar el impacto ecológico de las sustancias químicas.
Aplicaciones industriales: Fabricación de productos químicos especiales
En el sector industrial, la this compound se emplea en la fabricación de productos químicos especiales. Su reactividad le permite transformarse en compuestos que sirven como aditivos o intermediarios en la producción de materiales de alto rendimiento .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWWOXZNCTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499381 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-28-5 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
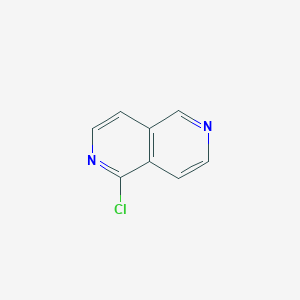

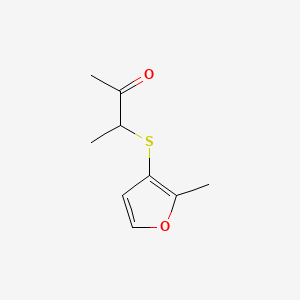
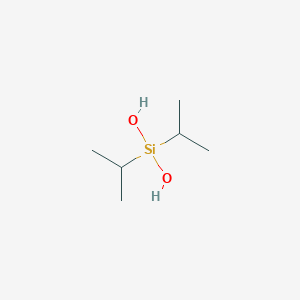
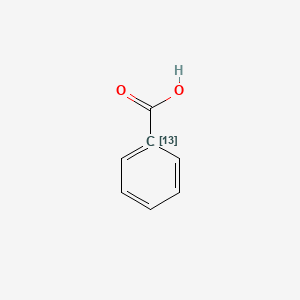


![O-[2-(Morpholin-4-yl)ethyl]hydroxylamine](/img/structure/B1601286.png)
